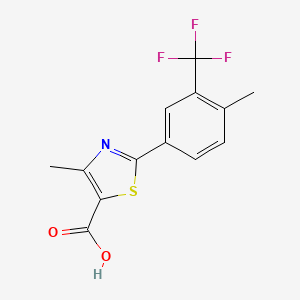

4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid” is a chemical compound that belongs to the class of thiazole derivatives . It can be used as an organic synthesis and medicinal chemistry intermediate .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. One method involves the reaction of Thioacetamide and Ethyl 4,4,4-trifluoroacetoacetate . Another method involves the reaction of 2-methyl-4-(trifluoromethyl)-5-thiazole carboxylic acid ethyl ester with sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The ring is substituted with methyl and trifluoromethyl groups .Chemical Reactions Analysis

This compound can be used to prepare a fungicidal mixture . It can also undergo various chemical reactions due to the presence of the thiazole ring and the carboxylic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.16, a density of 1.570±0.06 g/cm3 (Predicted), a melting point of 186~187℃, a boiling point of 285.5±40.0 °C (Predicted), a flash point of 126.5°C, and a vapor pressure of 0.0013mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, which include “4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals, without producing anesthesia or loss of consciousness.

Anti-inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . Antimicrobial substances offer a defense against harmful microorganisms, such as bacteria, viruses, fungi, and parasites.

Antifungal Activity

Thiazole compounds have been found to exhibit antifungal properties . Antifungal drugs are medications that limit or prevent the growth of yeasts and other fungal organisms.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor or cytotoxic activity . Cytotoxic drugs are a group of medicines that contain chemicals which are toxic to cells, preventing their replication or growth, and so are used to treat cancer.

Fungicidal Activity

“4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid” can be used to prepare a fungicidal mixture . Fungicides are biocidal chemical compounds or biological organisms used to kill parasitic fungi or their spores.

Wirkmechanismus

Target of Action

It is known that this compound belongs to the thiazole derivatives, which are often used in organic synthesis and medicinal chemistry as intermediates . They can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .

Mode of Action

It is known that thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Biochemical Pathways

As a thiazole derivative, it may be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

As a thiazole derivative, it may have diverse biological activities and therapeutic possibilities .

Action Environment

It is recommended to store this compound in a dark place, sealed in dry, at room temperature .

Eigenschaften

IUPAC Name |

4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-6-3-4-8(5-9(6)13(14,15)16)11-17-7(2)10(20-11)12(18)19/h3-5H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWPZMXCVAFYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)

![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)